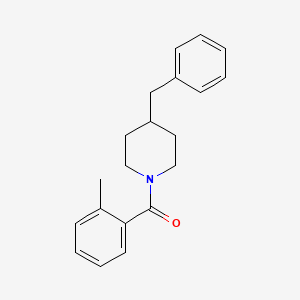![molecular formula C21H30O6 B6037623 diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate](/img/structure/B6037623.png)
diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MEMAM and is a malonic ester derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been suggested that this compound acts as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammation. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate is its potential to be used as a therapeutic agent in various diseases. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the study of diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate. One of the directions is to investigate the potential of this compound as a therapeutic agent in various diseases such as cancer and neurological disorders. Another direction is to study the mechanism of action of this compound in more detail to understand its effects on different biological pathways. Additionally, future studies can focus on improving the synthesis method of this compound to increase its yield and solubility.
Conclusion:
Diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate is a chemical compound that has potential applications in various fields of scientific research. This compound has been studied for its antitumor, anti-inflammatory, and anti-oxidant properties. It has also been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. While there are limitations to the use of this compound in certain experimental setups, its potential as a therapeutic agent warrants further investigation.
Méthodes De Synthèse
Diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate can be synthesized using various methods. One of the most common methods is the reaction of malonic ester with allyl bromide, followed by the reaction of the resulting compound with 2-(2-bromoethoxy)anisole. The final product is obtained by the reaction of the intermediate product with diethyl malonate. The yield of this method is about 50%.
Applications De Recherche Scientifique
Diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate has potential applications in various fields of scientific research. This compound has been studied for its antitumor, anti-inflammatory, and anti-oxidant properties. It has also been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
diethyl 2-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-5-8-17-15-16(4)9-10-19(17)27-14-13-24-12-11-18(20(22)25-6-2)21(23)26-7-3/h5,9-10,15,18H,1,6-8,11-14H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTDRKXMDFQNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCOCCOC1=C(C=C(C=C1)C)CC=C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {3-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B6037548.png)

![8-bromo-7-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6037561.png)
![2-ethoxy-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B6037567.png)
![3-{[1-(2-hydroxyphenyl)ethylidene]amino}-2-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B6037582.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(4-morpholinyl)propanamide](/img/structure/B6037583.png)

![2-{[(2-hydroxy-1-naphthyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B6037594.png)
![ethyl 4-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6037598.png)
![4-propyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6037607.png)

![4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B6037615.png)
![N-(4-chloro-3-nitrophenyl)-2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6037637.png)
![2-[4-(5-chloro-2,3-dimethoxybenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6037641.png)